N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide
Description
Historical Development and Discovery
The compound was first cataloged in 2016 by NovaChemistry, with the CAS registry number 866038-90-6. Its synthesis emerged during a period of intensified interest in trifluoromethylated amides, driven by the pharmaceutical industry’s demand for compounds with improved metabolic stability and bioavailability. Early synthetic routes likely involved multi-step reactions, including:
- Formation of the pyridinyl-hydroxy intermediate : A pyridine derivative functionalized with a hydroxymethyl group at the 3-position.
- Trifluoromethylphenyl incorporation : Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or coupling reactions.
- Amidation : Attachment of the 2,2-dimethylpropanamide group to the pyridinyl nitrogen.
A significant breakthrough in its synthesis came with the development of photocatalytic trifluoromethylamidation methods. For example, the use of N-(N-CF₃ imidoyloxy) pyridinium salts as precursors enabled efficient radical-based trifluoromethylamidation under mild conditions. This advancement addressed historical challenges, such as defluorination during traditional amide bond formation, and improved yields for structurally complex targets like this compound.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 866038-90-6 |
| Molecular Formula | C₁₈H₁₉F₃N₂O₂ |
| Molecular Weight | 352.35 g/mol |
| Purity | Not publicly disclosed |
| Synthetic Accessibility | Moderate (requires specialized reagents) |
Position in Trifluoromethylated N-Pyridinyl Amide Research
This compound exemplifies the convergence of two research themes: trifluoromethylation and N-pyridinyl amide chemistry . Its structure integrates:
- A pyridinyl ring , which enhances hydrogen-bonding capacity and metal-coordination properties.
- A trifluoromethyl group , known to increase lipophilicity and metabolic resistance.
- A dimethylpropanamide moiety , which modulates solubility and steric bulk.
Recent studies have highlighted its utility as a model compound for testing new trifluoromethylamidation strategies. For instance, photocatalytic methods using iridium-based catalysts (e.g., Ir(dFppy)₃) efficiently generate trifluoromethylamidyl radicals from N-(N-CF₃ imidoyloxy) pyridinium salts, enabling C–H functionalization of arenes and heteroarenes. The compound’s pyridinyl nitrogen serves as a directing group in these reactions, facilitating regioselective radical addition.
Comparative Analysis with Structural Analogs
Significance in Medicinal Chemistry
While direct pharmacological data for this compound remain undisclosed, its structural features align with trends in drug design:
- Trifluoromethyl Group : Enhances membrane permeability and resistance to oxidative metabolism, a strategy employed in drugs like Celecoxib and Efavirenz.
- Pyridinyl-Amide Scaffold : Common in kinase inhibitors (e.g., Crizotinib) due to its ability to form stable interactions with ATP-binding pockets.
- Hydroxymethyl Linker : Provides a site for prodrug derivatization or further functionalization.
The compound’s potential applications include:
- Enzyme Inhibition : The pyridinyl and amide groups may target proteases or kinases.
- Anticancer Agents : Analogous trifluoromethylated amides show activity in cell proliferation assays.
- Antimicrobials : Trifluoromethyl groups disrupt microbial membrane integrity.
Table 2: Functional Group Contributions to Drug-Likeness
| Functional Group | Contribution to Drug Properties |
|---|---|
| Trifluoromethylphenyl | ↑ Lipophilicity, ↓ Metabolic degradation |
| Pyridinyl Ring | ↑ Hydrogen bonding, ↑ Target affinity |
| Dimethylpropanamide | ↑ Solubility, ↓ Toxicity |
Properties
IUPAC Name |
N-[3-[hydroxy-[3-(trifluoromethyl)phenyl]methyl]pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-17(2,3)16(25)23-15-13(8-5-9-22-15)14(24)11-6-4-7-12(10-11)18(19,20)21/h4-10,14,24H,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTXGYQYEVVWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(C2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Similar compounds have been found to participate in electronically divergent processes with metal catalysts. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Pharmacokinetics
It’s worth noting that the spatial configuration of the carbon atoms connected to r3 plays an important role in the fungicidal activity of similar compounds. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best.
Biological Activity
N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide, with the CAS number 866038-90-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H19F3N2O2
- Molar Mass : 352.35 g/mol
- Structural Features :
- Contains a pyridine ring.
- Features a trifluoromethyl group which is known to enhance biological activity.
The compound is primarily recognized for its role as a modulator of neurokinin receptors, particularly the neurokinin-1 (NK1) receptor. Neurokinin receptors are involved in various physiological processes, including pain perception, inflammation, and stress responses.
Key Mechanisms:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The exact IC50 values need further elucidation through detailed experimental setups.
In Vivo Studies
Research involving animal models could provide insights into the pharmacokinetics and therapeutic efficacy of this compound. Although specific studies are scarce, related compounds have shown promise in reducing tumor growth and modulating inflammatory responses.
Case Studies
- Neurokinin Receptor Antagonism :
- Inflammation Models :
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C18H19F3N2O2
- Molecular Weight : 352.35 g/mol
- CAS Number : 866038-90-6
The compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a valuable candidate for drug development.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide exhibit notable anticancer properties. For instance, research on trifluoromethyl pyrimidine derivatives has shown that they possess moderate anticancer activities against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml .
Antifungal and Insecticidal Properties
The compound's structural features suggest potential antifungal and insecticidal activities. In vitro tests have demonstrated that related compounds exhibit effective antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established fungicides . Additionally, moderate insecticidal effects against pests such as Mythimna separata have been reported, indicating its potential use in agricultural applications .
Agricultural Applications
Given its antifungal and insecticidal properties, this compound could serve as a key component in developing new agrochemicals. The ability to combat fungal diseases and insect infestations can significantly enhance crop protection strategies.
Case Study: Agrochemical Development
A study focusing on the synthesis of novel trifluoromethyl pyrimidine derivatives explored their efficacy against various agricultural pathogens. The results indicated that certain derivatives showed antifungal activity at concentrations that are competitive with existing commercial fungicides . This positions this compound as a promising candidate for further development in agrochemical formulations.
Material Science Applications
The unique properties of this compound may also extend to material science, particularly in the development of polymers or coatings that require enhanced chemical stability and resistance to degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs and their key distinctions are summarized below:
N-(3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide
- Molecular Formula : C₁₄H₁₅F₃N₂O₂ .
- Key Differences : Replaces the hydroxyphenylmethyl group with a hydroxypropynyl chain.
- Impact : The alkyne group may increase reactivity but reduce steric bulk compared to the aromatic phenyl group. This could alter binding affinity in target interactions .
N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide
- Molecular Formula : C₁₀H₁₃ClN₂O .
- Key Differences : Substitutes the trifluoromethyl-hydroxyphenylmethyl group with a chlorine atom at the pyridine’s 6-position.
- Chlorine may introduce electronegative effects but lacks the steric and metabolic advantages of CF₃ .
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
- Molecular Formula: C₁₂H₁₃ClF₃NO .
- Key Differences : Replaces the pyridine ring with a phenyl ring and positions the CF₃ group at the 4-position.
- Impact : The phenyl ring may reduce basicity compared to pyridine, affecting solubility. The CF₃ group’s para position could influence electronic distribution differently than the meta position in the target compound .
2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
- Molecular Formula : C₁₁H₁₁F₃N₂O₃ .
- Key Differences: Features a nitro (-NO₂) group adjacent to the CF₃ group on the phenyl ring.
- Impact : The nitro group is strongly electron-withdrawing, which may reduce metabolic stability compared to the hydroxy group. This compound’s higher polarity could limit bioavailability .
Data Table: Structural and Physicochemical Comparison
Q & A
Q. What synthetic routes are optimal for synthesizing N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide?
- Methodological Answer : Multi-step synthesis involving hydroxyalkylation of a pyridine core and subsequent amide coupling is commonly employed. Key steps include:
- Hydroxyalkylation : Use a trifluoromethylphenyl aldehyde derivative with a pyridinylmethyl precursor under basic conditions (e.g., K₂CO₃ in ethanol) to form the hydroxy-substituted intermediate .
- Amidation : Couple the intermediate with 2,2-dimethylpropanoyl chloride using coupling agents like HATU or EDCI in DMF at 0–25°C .
Critical Parameters : Temperature control during amidation avoids side reactions, and inert atmospheres (N₂/Ar) stabilize reactive intermediates .
Q. How can the compound’s structural conformation be characterized?
- Methodological Answer : Use X-ray crystallography to resolve stereochemistry, particularly the hydroxy and trifluoromethylphenyl groups. For dynamic analysis:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments; ¹⁹F NMR confirms trifluoromethyl group integrity .
- IR Spectroscopy : Detect hydroxyl (3200–3500 cm⁻¹) and amide carbonyl (1650–1700 cm⁻¹) stretches .
Q. What analytical methods validate purity and stability?
- Methodological Answer :
- HPLC-PDA/MS : Use C18 columns (ACN/water gradient) to detect impurities (<0.5% threshold). MS confirms molecular ion peaks (e.g., [M+H]⁺) .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC or HPLC. Trifluoromethyl groups are hydrolytically stable, but the hydroxy-pyridine moiety may oxidize .
Advanced Research Questions
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to androgen receptors (ARs). The trifluoromethylphenyl group likely occupies hydrophobic pockets, while the hydroxy group forms hydrogen bonds .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to predict reactivity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Cross-Validation : Compare in vitro (e.g., AR-binding assays) and in vivo (rodent xenograft models) data. Discrepancies may arise from metabolic instability or species-specific AR isoforms .
- Structural Analog Analysis : Test derivatives (e.g., replacing trifluoromethyl with cyano groups) to isolate pharmacophoric elements .
Q. How to optimize reaction yields using design of experiments (DoE)?
- Methodological Answer : Apply Box-Behnken designs to vary:
- Factors : Catalyst loading (Pd/Cu), solvent polarity (DMF vs. THF), temperature (60–100°C).
- Response Surface Models : Identify optimal conditions (e.g., 5 mol% CuI, DMF, 80°C) to maximize yield (>85%) .
Q. What methodologies assess enantiomeric resolution for chiral derivatives?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak® OD columns with 20% MeOH/CO₂ to separate enantiomers. Retention times and ee% are calculated via UV detection .
- Circular Dichroism (CD) : Correlate elution order with absolute configuration by comparing CD spectra to known standards .
Key Challenges & Future Directions
- Stereochemical Complexity : The hydroxy and trifluoromethyl groups create chiral centers requiring asymmetric synthesis .
- Biological Off-Target Effects : Screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic interference .
- Scalability : Transition from batch to flow chemistry for amidation steps to improve reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
